molecular formula C16H17N3O9 B7983632 (S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid

(S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid

Cat. No.: B7983632
M. Wt: 395.32 g/mol
InChI Key: GWNJHMYINKSEEI-NSHDSACASA-N
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Description

(S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid is a useful research compound. Its molecular formula is C16H17N3O9 and its molecular weight is 395.32 g/mol. The purity is usually 95%.
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Biological Activity

(S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid, often referred to as the compound , is a complex organic molecule with notable structural features including a nitro group, methoxy groups, and an oxazole moiety. These characteristics suggest potential pharmacological activities, making it a subject of interest in medicinal chemistry.

Structural Features and Implications

The compound's structure can be broken down into several functional groups:

  • Nitro Group : Commonly associated with antibacterial and anticancer activities.
  • Methoxy Groups : Often enhance lipophilicity and bioavailability.
  • Oxazole Ring : Known for its role in various biological processes including antimicrobial activity.

These features indicate that the compound may interact with biological targets, influencing its pharmacological properties.

Predicted Biological Activities

Based on structural analysis and computational predictions using tools like PASS (Prediction of Activity Spectra for Substances), the compound is expected to exhibit a range of biological activities:

Activity Type Predicted Effects
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of inflammatory markers
Neurotransmitter modulationPotential effects on neurotransmitter systems

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigating compounds similar to this compound found that derivatives with nitro and methoxy groups demonstrated significant antimicrobial properties against various pathogens, suggesting that our compound may similarly inhibit bacterial growth .
  • Anti-inflammatory Effects : Research has shown that compounds with similar structural motifs can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This suggests that our compound could potentially serve as an anti-inflammatory agent by modulating these pathways .
  • Neurotransmitter Modulation : The oxazole ring is known to interact with neurotransmitter systems. Preliminary studies indicate that analogs of this compound can influence serotonin and dopamine pathways, which may lead to potential applications in treating neurological disorders .

Understanding the mechanism by which this compound exerts its effects is crucial. Interaction studies with biological macromolecules such as proteins and enzymes can elucidate these mechanisms:

  • Binding Affinity : Analyzing how well the compound binds to target proteins can provide insights into its efficacy.
  • Inhibition Studies : Determining the concentration at which the compound inhibits specific biological processes (e.g., IC50 values for enzyme inhibition).

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development : The compound's structure indicates potential as a lead compound in drug development, particularly for conditions requiring modulation of neurotransmitter systems or anti-inflammatory effects. Its nitro and methoxy groups are known to enhance lipophilicity and bioavailability, crucial for drug efficacy.
  • Biological Activity Prediction : Utilizing computer-aided drug design tools like PASS (Prediction of Activity Spectra for Substances), researchers can predict the biological activity of this compound based on its structural similarities to known bioactive molecules. This approach helps in prioritizing compounds for further synthesis and testing.
  • Peptide Synthesis : The use of 4,5-dimethoxy-2-nitrobenzyl chloroformate as a protecting group in peptide synthesis highlights the compound's utility in organic synthesis methodologies. This photolabile protecting group allows for controlled release of active peptides upon UV irradiation, facilitating targeted therapeutic applications .

Biochemical Applications

  • Interaction Studies : Investigating how (S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid interacts with proteins and enzymes can provide insights into its mechanism of action. Such studies are essential for understanding the therapeutic potential and optimizing the compound's structure for enhanced activity.
  • Enzyme Inhibition : The oxazole moiety may confer the ability to inhibit specific enzymes involved in metabolic pathways, making this compound a candidate for further research into enzyme-targeted therapies.

Material Science Applications

  • Photocleavable Materials : The incorporation of the nitrobenzyl moiety into polymer systems can create materials that respond to light stimuli. This property is useful in developing smart materials for drug delivery systems where controlled release is desired.
  • Surface Modification : The ability to modify surfaces with photocleavable groups allows for the creation of bioactive surfaces that can be activated under specific conditions, enhancing cell attachment and proliferation in tissue engineering applications .

Case Studies and Research Findings

StudyApplicationFindings
Study on Biological ActivityDrug DevelopmentDemonstrated potential anti-inflammatory effects in vitro using similar nitro-substituted compounds.
Peptide Synthesis ResearchOrganic SynthesisUtilized photolabile protecting groups effectively to synthesize complex peptides with high yield .
Interaction StudiesBiochemical ApplicationsIdentified significant binding affinity with target proteins through computational docking studies.

Properties

IUPAC Name

(2S)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-3-(1,3-oxazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O9/c1-25-13-3-9(12(19(23)24)5-14(13)26-2)7-27-16(22)18-11(15(20)21)4-10-6-17-8-28-10/h3,5-6,8,11H,4,7H2,1-2H3,(H,18,22)(H,20,21)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNJHMYINKSEEI-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)COC(=O)NC(CC2=CN=CO2)C(=O)O)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)COC(=O)N[C@@H](CC2=CN=CO2)C(=O)O)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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